molecular formula C31H34Cl2IN5O2 B11936728 (3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione

(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione

Cat. No.: B11936728
M. Wt: 706.4 g/mol
InChI Key: NUKCQDDVORQLDB-AFJIDDCJSA-N
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Description

TDP-665759 is a small molecule inhibitor known for its ability to disrupt the interaction between the human double minute 2 protein and the tumor protein p53 complex. This disruption leads to the activation of the tumor protein p53, which plays a crucial role in regulating cell cycle and apoptosis. TDP-665759 has shown significant potential in inducing apoptosis in cancer cells and exhibits antitumor efficacy in various preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TDP-665759 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of TDP-665759 would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TDP-665759 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s biological activity .

Scientific Research Applications

TDP-665759 has a wide range of scientific research applications, including:

Mechanism of Action

TDP-665759 exerts its effects by inhibiting the interaction between the human double minute 2 protein and the tumor protein p53 complex. This inhibition leads to the stabilization and activation of the tumor protein p53, which in turn activates downstream signaling pathways involved in cell cycle arrest and apoptosis. The compound also inhibits the signal transducer and activator of transcription 3 signaling pathway, further contributing to its antitumor activity .

Comparison with Similar Compounds

TDP-665759 is unique in its ability to inhibit the human double minute 2 protein and tumor protein p53 interaction with high affinity. Similar compounds include:

TDP-665759 stands out due to its benzodiazepinedione core structure, which provides unique binding properties and biological activity compared to other inhibitors .

Properties

Molecular Formula

C31H34Cl2IN5O2

Molecular Weight

706.4 g/mol

IUPAC Name

(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C31H34Cl2IN5O2/c1-20(25-10-8-23(33)18-27(25)35)39-29(21-4-6-22(32)7-5-21)31(41)38(13-3-12-37-16-14-36(2)15-17-37)28-11-9-24(34)19-26(28)30(39)40/h4-11,18-20,29H,3,12-17,35H2,1-2H3/t20-,29+/m0/s1

InChI Key

NUKCQDDVORQLDB-AFJIDDCJSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)N)N2[C@@H](C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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